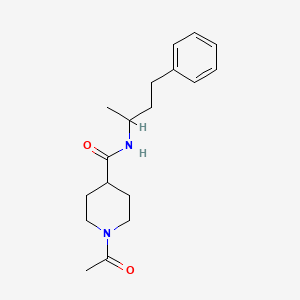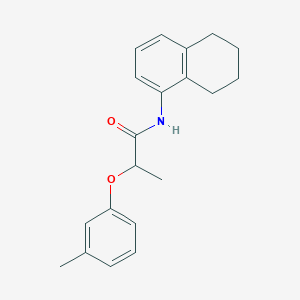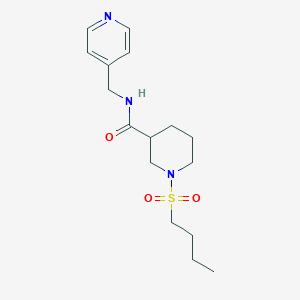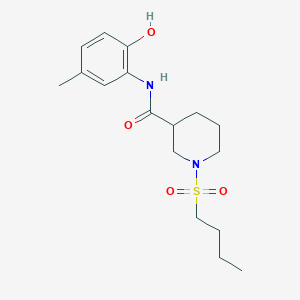![molecular formula C16H20ClNO2 B5281587 2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5281587.png)
2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves the reaction of 2-methoxybenzylamine with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system, thereby influencing signal transduction pathways . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-(methylamino)ethanol hydrochloride: This compound has a similar structure but differs in the position of the methoxy group and the presence of a methylamino group.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-16-10-6-5-9-14(16)11-17-12-15(18)13-7-3-2-4-8-13;/h2-10,15,17-18H,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMYHNKUAJUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{(5E)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5281512.png)
![(3S*,4R*)-3-benzyl-1-[(3-hydroxyphenyl)acetyl]-4-methylpiperidin-4-ol](/img/structure/B5281514.png)

![5-chloro-N-[1-(cyclopropylcarbonyl)piperidin-3-yl]pyridine-2-carboxamide](/img/structure/B5281524.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5281531.png)

![N-{3-[(1-allyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5281537.png)
![1-(ethylsulfonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B5281538.png)
![6-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B5281542.png)
![2-bromo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B5281551.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5281553.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5281565.png)

